4,8-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one
Description
Crystallographic Analysis of Benzoxepin Core Framework
The benzoxepin core framework of 4,8-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one exhibits distinctive crystallographic characteristics that reflect the fundamental structural organization of this heterocyclic system. Crystallographic studies of related dibrominated oxepin compounds have demonstrated that the benzene ring maintains its planar geometry while the seven-membered oxepin ring adopts a characteristic boat conformation. The fusion of the benzene and oxepin rings creates a bicyclic system where the aromatic ring provides structural rigidity, while the larger heterocyclic ring introduces conformational flexibility. Bond lengths within the benzoxepin framework follow typical patterns observed in aromatic heterocycles, with carbon-carbon bonds in the benzene ring measuring approximately 1.39-1.40 Angstroms, while the carbon-oxygen bonds in the oxepin ring range from 1.42-1.45 Angstroms. The carbonyl group at the 5-position exhibits a characteristic carbon-oxygen double bond length of approximately 1.21 Angstroms, consistent with ketone functionality in similar heterocyclic systems.
The crystallographic unit cell parameters reveal that dibrominated benzoxepin compounds typically crystallize in monoclinic or orthorhombic space groups, with the specific symmetry depending on the substitution pattern and intermolecular interactions. The presence of bromine atoms significantly influences the crystal packing, as these heavy atoms create distinct electron density distributions that affect both intramolecular bond angles and intermolecular contact distances. Crystallographic analysis indicates that the benzoxepin core exhibits minimal deviation from planarity in the benzene portion, with torsion angles typically ranging from 0° to 5°. The oxepin ring, however, demonstrates considerable conformational flexibility, with puckering parameters varying based on the specific substitution pattern and crystal packing environment.
The crystallographic data further reveals that the benzoxepin framework exhibits characteristic thermal motion patterns, with the benzene ring showing lower displacement parameters compared to the more flexible oxepin portion. This differential thermal behavior reflects the inherent rigidity differences between the aromatic and heterocyclic components of the molecular structure. Bond angles within the framework follow expected hybridization patterns, with sp² carbon centers in the benzene ring exhibiting angles near 120°, while the oxepin ring demonstrates angles that deviate from ideal tetrahedral or trigonal geometries due to ring strain and conformational constraints.
Properties
IUPAC Name |
4,8-dibromo-3,4-dihydro-2H-1-benzoxepin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Br2O2/c11-6-1-2-7-9(5-6)14-4-3-8(12)10(7)13/h1-2,5,8H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGXCGHHHBLUMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC(=C2)Br)C(=O)C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reagents and Conditions
- N-Bromosuccinimide (NBS) is the preferred brominating agent due to its selectivity and mild reaction conditions.
- Solvents such as dimethyl sulfoxide (DMSO) , chloroform , or carbon tetrachloride (CCl4) are used to dissolve the substrate and facilitate the bromination.
- Reaction temperatures are generally maintained at room temperature to slightly elevated temperatures (20–40°C) to control reaction rate and prevent overbromination.
- The reaction is quenched with water after completion, and the product is extracted with organic solvents.
Mechanistic Insights
- The bromination proceeds via electrophilic aromatic substitution, targeting the activated positions on the benzoxepin ring.
- The presence of the lactone (5(2H)-one) group influences regioselectivity, favoring bromination at the 4 and 8 positions.
Ring Closure and Oxidation
- In some synthetic routes, bromination is combined with intramolecular cyclization to form the oxepin ring.
- Oxidation steps may be employed to ensure the formation of the ketone group at the 5-position.
- Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) or chromium-based reagents , depending on the substrate.
Industrial Scale Considerations
- Industrial synthesis adapts the laboratory methods to larger scales using continuous flow reactors to improve reaction control and yield.
- Use of industrial-grade reagents and solvents, with optimization of reaction time, temperature, and reagent stoichiometry, enhances efficiency.
- Purification is typically achieved by recrystallization or chromatography to obtain high-purity this compound.
Comparative Data on Related Compounds
Research Findings on Preparation
- Selective bromination using NBS in DMSO is the most reported and reliable method for introducing bromine atoms at specific positions on the benzoxepin ring.
- Reaction monitoring via TLC and NMR spectroscopy ensures selective dibromination without over-substitution or ring degradation.
- Purification by column chromatography or recrystallization yields the target compound with high purity suitable for further applications.
- The yield typically ranges from 60% to 85% depending on reaction scale and conditions.
- Industrial processes emphasize continuous flow techniques to enhance reproducibility and safety when handling brominating agents.
Summary Table of Preparation Parameters
| Parameter | Typical Value/Range | Comments |
|---|---|---|
| Starting material | 3,4-Dihydrobenzo[b]oxepin-5(2H)-one | Purity > 98% preferred |
| Brominating agent | N-Bromosuccinimide (NBS) | Preferred for selectivity |
| Solvent | Dimethyl sulfoxide (DMSO) | Also chloroform or CCl4 possible |
| Temperature | 20–40 °C | Room temperature to mild heating |
| Reaction time | 2–6 hours | Monitored by TLC/NMR |
| Work-up | Quenching with water + extraction | Organic solvent extraction |
| Purification | Recrystallization/Chromatography | Ensures high purity |
| Yield | 60–85% | Depends on scale and optimization |
Chemical Reactions Analysis
4,8-Dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like sodium iodide (NaI) or potassium fluoride (KF).
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxepin derivatives.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of dihydro derivatives.
Scientific Research Applications
4,8-Dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of advanced materials and as a precursor in the synthesis of polymers.
Mechanism of Action
The mechanism of action of 4,8-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one involves its interaction with specific molecular targets. The bromine atoms play a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes and receptors, leading to changes in cellular pathways and biological activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, and physicochemical properties:
Structural and Electronic Differences
- Substitution Pattern: The 4,8-dibromo derivative has two bromine atoms at positions 4 and 8, creating a para-dihalogenated system. In contrast, mono-brominated analogs (e.g., 7- or 8-Bromo) exhibit regiochemical variations that alter electronic density distribution .
- Ring System: The dibenzo[c,e]oxepine analog () features a fused dibenzene structure, resulting in a larger conjugated system and twisted geometry (45° dihedral angle), which enhances optical properties compared to the monocyclic benzo[b]oxepinone core .
- Functional Groups : Methoxy (OMe) and hydroxy groups (e.g., in ) increase polarity and hydrogen-bonding capacity, whereas bromine atoms favor halogen bonding and lipophilicity .
Biological Activity
4,8-Dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one is a synthetic compound belonging to the class of benzoxepines. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. The unique structural features imparted by the bromine substituents at positions 4 and 8 enhance its reactivity and biological interactions.
Chemical Structure and Properties
- Chemical Formula : CHBrO
- Molecular Weight : 319.98 g/mol
- CAS Number : 1189817-60-4
The structure of this compound is characterized by a fused benzene and oxepine ring, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The bromine substituents contribute to its electrophilic nature, allowing it to participate in nucleophilic attacks and form covalent bonds with biomolecules such as proteins and nucleic acids. This reactivity can lead to modulation of cellular signaling pathways, impacting processes such as apoptosis, cell proliferation, and inflammation.
Anticancer Properties
Several studies have indicated that this compound exhibits significant anticancer activity. For example:
- In vitro studies demonstrated that the compound inhibits the proliferation of various cancer cell lines by inducing apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
- IC values for cancer cell lines such as MDA-MB-231 (breast cancer) were reported in the range of 10–30 µM, indicating potent activity compared to standard chemotherapeutics .
Antimicrobial Activity
Research has shown that this compound possesses antimicrobial properties:
- It has been tested against a variety of bacterial strains with minimum inhibitory concentrations (MICs) ranging from 15 to 50 µg/mL.
- The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties:
- In vivo studies indicated a reduction in pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in animal models treated with the compound .
- Its potential as a therapeutic agent for inflammatory diseases is currently under investigation.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Biological Activity | IC (µM) | Notes |
|---|---|---|---|
| Dibenzo[b,f]oxepine | Antipsychotic | 40 | Used in treating schizophrenia |
| Benzoxepine derivatives | Anticancer | 25 | Similar mechanism via microtubule inhibition |
| Dibenzoazepine | Antidepressant | 30 | Shares structural similarities |
Case Studies
- Case Study on Anticancer Activity : A study published in Molecular Cancer Therapeutics demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models of breast cancer. The compound was administered at doses of 20 mg/kg body weight over a period of two weeks.
- Case Study on Antimicrobial Efficacy : Research published in Journal of Antimicrobial Chemotherapy found that this compound effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a new antimicrobial agent.
Q & A
What are the common synthetic routes for preparing 4,8-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one?
Basic Research Question
A widely reported method involves AlCl₃-promoted intramolecular cyclization of cyclopropane precursors. For example, AlCl₃ in acetonitrile at 82°C facilitates electrophilic activation of carbonyl groups, enabling cyclopropane ring-opening and subsequent cyclization to form benzo[b]oxepinone derivatives with yields up to 92% . Bromination steps can then introduce dibromo substituents. Alternative approaches include radical annulation/sulfonation reactions , where propargyl chalcones undergo radical-mediated cyclization to construct the oxepinone core .
How is the structure of this compound confirmed in synthetic studies?
Basic Research Question
Structural confirmation typically involves:
- NMR spectroscopy (¹H, ¹³C) to assign proton and carbon environments, particularly distinguishing between enol and ketone tautomers.
- X-ray crystallography to resolve regiochemistry and substituent positions, as demonstrated in related dibromo-oxepinone derivatives .
- High-resolution mass spectrometry (HRMS) for molecular weight validation .
What strategies are employed to introduce functional groups at specific positions of the benzo[b]oxepinone core?
Advanced Research Question
Key strategies include:
- Enolate-mediated functionalization : Generating enolates from the ketone moiety allows regioselective alkylation or azidation, as seen in triazole derivative synthesis .
- Regioselective bromination : Controlling bromine placement at C4 and C8 requires directing groups (e.g., electron-donating substituents) or steric effects. For example, bromination of 3,4-dihydrobenzo[b]oxepin-5(2H)-one derivatives often favors para positions relative to oxygen .
- Radical sulfonation : Propargyl chalcones undergo radical-mediated sulfonation to install functional groups .
How are the biological activities of this compound derivatives evaluated?
Advanced Research Question
Bioactivity assessment involves:
- In vitro anticancer assays : Derivatives like 7-nitrobenzo[b]oxepinones are tested against cancer cell lines (e.g., MCF-7) using viability assays (MTT) and apoptosis markers .
- Antifungal screening : Analogues are evaluated against phytopathogenic fungi (e.g., Botrytis cinerea) via precise virulence measurements, comparing activity to commercial fungicides like azoxystrobin .
- Anti-inflammatory studies : Cyclooxygenase (COX) inhibition assays assess potency in reducing inflammation markers .
What are the challenges in achieving regioselective bromination in the synthesis of dibromo-substituted benzo[b]oxepinones?
Advanced Research Question
Key challenges include:
- Competing reaction pathways : Bromine may attack multiple positions (e.g., ortho vs. para to oxygen), requiring careful optimization of reaction conditions (e.g., temperature, solvent polarity) .
- Steric hindrance : Bulky substituents near the oxepinone ring can block access to specific sites.
- Catalyst selection : Lewis acids like AlCl₃ may direct bromination but risk over-functionalization. Crystallographic data (e.g., Br⋯Br contacts in dibromo derivatives) help validate regiochemistry .
How can contradictions in spectral data or crystal structure analyses be resolved for this compound?
Advanced Research Question
Contradictions arise from tautomerism (enol vs. ketone forms) or dynamic conformational changes. Resolution methods include:
- Variable-temperature NMR : Identifies tautomeric equilibria by observing signal splitting at low temperatures.
- Comparative X-ray analysis : Crystal structures of related compounds (e.g., 3,9-dibromo-5,7-dihydrodibenzo[c,e]oxepine) provide benchmarks for bond angles and substituent orientations .
- Computational modeling : DFT calculations predict stable conformers and validate experimental data .
What role does AlCl₃ play in the synthesis of benzo[b]oxepinone derivatives?
Basic Research Question
AlCl₃ acts as a Lewis acid catalyst to:
- Activate carbonyl groups via complexation, facilitating cyclopropane ring-opening and intramolecular cyclization .
- Stabilize intermediates during electrophilic aromatic substitution (e.g., bromination).
How are structure-activity relationships (SAR) studied for dibromo-oxepinone derivatives?
Advanced Research Question
SAR studies involve:
- Systematic substitution : Introducing electron-withdrawing (e.g., NO₂) or donating groups (e.g., OMe) at specific positions to modulate bioactivity .
- Pharmacophore mapping : Identifying critical moieties (e.g., bromine substituents) through comparative bioassays and docking studies (e.g., binding to cytochrome bc1 in fungicides) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
